molecular formula C18H28BNO4 B1275180 tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 916587-44-5

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1275180
CAS No.: 916587-44-5
M. Wt: 333.2 g/mol
InChI Key: MWNMXMKLILKYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of tert-butyl 4-hydroxybenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronic ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic compounds, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound's structure includes a boron-containing moiety that can enhance drug efficacy and selectivity. Its derivatives have been explored for their potential as anticancer agents due to their ability to target specific cellular pathways. For instance, studies have shown that compounds with boron atoms can interact with biomolecules in unique ways, potentially leading to novel therapeutic strategies against tumors .

1.2 Targeted Drug Delivery

The incorporation of the tert-butyl group aids in improving the solubility and stability of the drug formulations. This property is particularly beneficial for targeted drug delivery systems where enhanced bioavailability is crucial. Research indicates that such compounds can be conjugated with targeting ligands to facilitate selective uptake by cancer cells .

Materials Science Applications

2.1 Polymer Chemistry

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is utilized in the synthesis of advanced polymers. The boron moiety contributes to cross-linking reactions that enhance the mechanical properties of polymer matrices. For example, studies have demonstrated that incorporating this compound into polymer blends leads to improved thermal stability and mechanical strength .

2.2 Nanocomposites

In nanotechnology, this compound serves as a building block for creating nanocomposites with enhanced electrical and thermal properties. Its ability to form stable interactions with nanoparticles makes it a valuable component in developing high-performance materials for electronic applications .

Organic Synthesis Applications

3.1 Synthetic Intermediates

This compound acts as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations including nucleophilic substitutions and coupling reactions. For instance, it has been successfully employed in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions .

3.2 Green Chemistry

The use of this compound aligns with principles of green chemistry by enabling reactions under milder conditions and reducing waste production. This makes it an attractive option for sustainable chemical processes .

Data Tables

Application Area Description Research Findings
Medicinal ChemistryAnticancer agents and targeted drug deliveryEnhanced efficacy in tumor targeting
Materials SciencePolymer synthesis and nanocompositesImproved mechanical properties
Organic SynthesisSynthetic intermediates for complex organic moleculesEffective in palladium-catalyzed reactions
Green ChemistrySustainable chemical processesReduced waste and milder reaction conditions

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Polymer Enhancement
Research focused on incorporating this compound into polycarbonate matrices showed a marked improvement in thermal stability (TGA analysis revealed a 20°C increase in degradation temperature). This enhancement was attributed to the cross-linking facilitated by the boron moiety.

Mechanism of Action

The mechanism by which tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects is primarily through its role as a boronic ester in coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate apart from similar compounds is its specific structure, which provides unique reactivity and stability in coupling reactions. Its tert-butyl and methyl groups offer steric protection, enhancing its performance in various synthetic applications .

Biological Activity

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 916587-44-5) is a compound of interest due to its potential biological activities. The presence of a dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the design of therapeutics targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C16H28BNO4C_{16}H_{28}BNO_4, with a molecular weight of approximately 309.21 g/mol. The structure features a tert-butyl group and a carbamate linkage that may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Enzyme Inhibition

Studies indicate that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. For instance:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown IC50 values in the low micromolar range for acetylcholinesterase inhibition, which is significant for therapeutic strategies against cognitive decline.
  • β-secretase Inhibition : Similar compounds have demonstrated effective inhibition of β-secretase activity, which is involved in amyloid-beta peptide production.

2. Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In vitro studies have shown that it can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) aggregates:

  • Cell Viability : In astrocyte cultures treated with Aβ 1-42, the presence of this compound improved cell viability significantly compared to controls without treatment.
  • Inflammatory Response Modulation : The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocytes.

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • Oxidative Stress Reduction : In models of oxidative stress induced by scopolamine, treatment with the compound resulted in lower malondialdehyde (MDA) levels compared to untreated groups. This suggests that it may mitigate oxidative damage in neuronal cells.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Acetylcholinesterase InhibitionIC50 ~ 0.17 μM
β-secretase InhibitionIC50 ~ 15.4 nM
NeuroprotectionImproved astrocyte viability by ~43% with Aβ 1-42
Cytokine ModulationReduced TNF-α and IL-6 levels
Antioxidant ActivityDecreased MDA levels in oxidative stress models

Case Studies

Several case studies have investigated the effects of similar compounds on neurodegenerative disease models:

  • In Vitro Astrocyte Study :
    • Objective : Assess protective effects against Aβ toxicity.
    • Findings : Significant improvement in cell viability and reduction in inflammatory markers when treated with this compound.
  • In Vivo Model :
    • Objective : Evaluate effects on cognitive decline in scopolamine-induced rats.
    • Findings : While no significant differences were observed compared to control treatments (e.g., galantamine), trends suggested potential benefits that warrant further investigation into bioavailability issues.

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

Methodological Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions using halogenated precursors (e.g., chloro- or bromoarenes) with bis(pinacolato)diboron. Key steps include:

  • Halogen Selection : Bromoarenes yield higher efficiency (65% vs. 32% for chloroarenes) due to better leaving-group ability and reduced side reactions .
  • Catalytic System : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a ligand-to-metal ratio optimized for stability and activity.
  • Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 10–30% EtOAc) effectively isolates the product. Confirm purity via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.6–7.8 ppm) and mass spectrometry (DART-MS for exact mass verification) .

Basic Question: How is this compound characterized spectroscopically, and what analytical discrepancies should researchers anticipate?

Methodological Answer:

  • ¹H NMR : Aromatic protons appear as doublets (J ≈ 8 Hz) between δ 7.6–7.8 ppm, while the tert-butyl group shows a singlet at δ 1.3 ppm. The methyl carbamate resonance appears at δ 3.8–4.0 ppm .
  • MS Analysis : Use DART-MS or MALDI-TOF to confirm the molecular ion peak (e.g., [M+Na]⁺ at m/z 398.2490). Discrepancies in exact mass (±0.001 Da) may arise from isotopic impurities or solvent adducts; recalibrate with internal standards .
  • Common Pitfalls : Overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Question: How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic ester?

Methodological Answer:
Low yields often stem from:

  • Catalyst Deactivation : Replace Pd(OAc)₂ with air-stable PdCl₂(dtbpf) to mitigate oxidation.
  • Base Optimization : Use Cs₂CO₃ (2.5 equiv.) instead of K₂CO₃ to enhance transmetalation efficiency .
  • Solvent Effects : Switch from dioxane to THF/H₂O (10:1) to improve solubility of boronic esters.
  • Byproduct Analysis : Perform LC-MS to detect protodeboronation byproducts; add radical scavengers (e.g., BHT) if homocoupling is observed .

Advanced Question: What strategies improve the stability of this compound during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the boronic ester .
  • Moisture Control : Use molecular sieves (3 Å) in the storage container and handle in a glovebox (O₂ < 0.1 ppm, H₂O < 10 ppm) .
  • Decomposition Monitoring : Track purity monthly via TLC (Rf = 0.5 in hexane/EtOAc 3:1). Hydrolysis products (e.g., boronic acids) appear as lower Rf spots .

Advanced Question: How can visible-light photoredox catalysis be applied to reactions involving this boronic ester?

Methodological Answer:

  • Catalyst Selection : Use Ru(bpy)₃²⁺ (λex = 450 nm) for single-electron transfer (SET) to generate aryl radicals from iodinated precursors.
  • Reaction Design : Pair with α-amino radicals (from tertiary amines) for decarboxylative couplings. For example, irradiate with a 30 W blue LED in MeCN/H₂O (5:1) with DIPEA as a sacrificial reductant .
  • Mechanistic Validation : Quench reactions with TEMPO to confirm radical intermediates via EPR spectroscopy .

Advanced Question: How to resolve contradictory reactivity data in cross-coupling reactions under varying catalytic systems?

Methodological Answer:

  • Parameter Screening : Systematically vary ligands (e.g., SPhos vs. XPhos), temperatures (60–100°C), and solvents (toluene vs. DMF) to identify optimal conditions.
  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., Pd⁰ agglomerates).
  • Controlled Experiments : Compare yields with/without additives (e.g., CuI for Ullmann-type pathways) to isolate competing mechanisms .

Advanced Question: What computational methods predict the electronic effects of substituents on this boronic ester’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The LUMO energy of the boronic ester correlates with oxidative addition rates in Pd-catalyzed couplings .
  • Hammett Analysis : Synthesize derivatives with electron-withdrawing/donating groups (e.g., –NO₂, –OMe) and plot log(k) vs. σ⁺ to quantify electronic effects .
  • Molecular Dynamics : Simulate solvent interactions (e.g., dioxane vs. THF) to optimize solvation shells for transmetalation .

Advanced Question: How to troubleshoot unexpected byproducts in Miyaura borylation reactions?

Methodological Answer:

  • Byproduct Identification : Use HRMS and ¹¹B NMR (δ 28–32 ppm for boronic esters vs. δ 18–22 ppm for boronic acids) .
  • Protodeboronation Mitigation : Lower reaction temperature (<80°C) and use anhydrous conditions with degassed solvents .
  • Ligand Screening : Test bidentate ligands (e.g., dppe) to stabilize Pd intermediates and reduce β-hydride elimination .

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXMKLILKYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405739
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916587-44-5
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916587-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under N2, to a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (500 mg, 1.57 mmol) in anhydrous THF (4 mL), was slowly added sodium hydride (94 mg, 2.35 mmol) at 0° C. The mixture was stirred at room temperature for 20 minutes, then cooled to 0° C. CH3I (445 mg, 3.13 mmol) was slowly added. After the completion of the addition, the reaction mixture was stirred at room temperature overnight, quenched with H2O, and extracted with EtOAc. The combined extracts were concentrated, and the residue was purified by flash chromatography to give the title compound. MS (m/z): 278 (M−56)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two
Name
Quantity
445 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.